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Biomarker Changes & Clinical Outcomes

The pharmacodynamic effects of fenmebrutinib are quantified through clinical, radiological, and soluble

biomarkers across Phase II and III studies. The table below summarizes the key efficacy and biomarker data.

Biomarker /| Outcome

Study Phase &
Duration

Result with
Fenebrutinib

Significance | Comparator

Annualized Relapse
Rate (ARR)

T1 Gadolinium-
Enhancing (T1-Gd+)
Lesions

New/Enlarging T2
Lesions (annualized
rate)

Phase Il OLE (96
weeks) [1] [2]

Phase Il OLE (96

weeks) [1] [2] [3]

Phase Il OLE (96
weeks) [1] [2]

0.06

0 lesions detected

0.34 (switched
from placebo

group)

Equates to ~1 relapse every 17
years [1] [2]

Markers of active inflammation;
indicates suppression of focal
inflammatory activity [1] [3]

Decreased from 6.72 at end of
12-week double-blind period [1]

[2]
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Biomarker /| Outcome

Neurofilament Light

Chain (NfL)

Disability

Progression (EDSS)

Relapse Reduction

(ARR) in RMS

Disability

Progression in PPMS

Study Phase &
Duration

Phase Il OLE (96
weeks) [3]

Phase Il OLE (96
weeks) [1] [2] [3]

Phase Il
(FENhance 2, =296
weeks) [4] [5]

Phase Il
(FENTtrepid, 2120
weeks) [4] [5]

Result with
Fenebrutinib

Decreased to
healthy donor
range

No progression
observed
Significantly

reduced ARR

Non-inferior to
ocrelizumab

Significance | Comparator

Blood/CSF biomarker of
neuroaxonal injury; reduction
indicates reduced neuronal
damage [3]

Measured by Expanded Disability
Status Scale (EDSS) [1] [3]

Active comparator: teriflunomide

[4] [3]

Primary endpoint: time to onset
of composite confirmed disability
progression (cCDP12) [4] [5]

Experimental Protocols & Methodologies

The key findings on fenebrutinib's pharmacodynamics are derived from a structured clinical development

program. Here are the detailed methodologies for the core studies.

e Study Designs: The FENopta study was a Phase I, randomized, double-blind, placebo-controlled
trial over 12 weeks, with an optional open-label extension (OLE) up to 192 weeks [1] [2] [6]. The
pivotal FENhance 1 & 2 (RMS) and FENtrepid (PPMS) are Phase lll, multicenter, randomized,
double-blind, double-dummy, parallel-group studies [4] [5].

e Patient Populations: FENopta enrolled 109 adults (18-55 years) with Relapsing Multiple Sclerosis
(RMS) [1] [2]. The Phase Il programs have larger cohorts: FENhance 1 & 2 include 1,497 RMS
patients, and FENtrepid includes 985 PPMS patients [4] [5].

¢ Key Biomarker Assessment Methods:

o MRI Analysis: The primary endpoint for FENopta was the total number of new T1-Gd+ lesions
on brain MRI scans at weeks 4, 8, and 12 [1] [2]. Secondary MRI endpoints included the

number of new or enlarging T2-weighted lesions [1] [2].

o Clinical Disability Assessment: Disability progression was measured using the Expanded
Disability Status Scale (EDSS), confirmed over 12 or 24 weeks (CDP12/CDP24). The
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FENTtrepid trial in PPMS uses a composite endpoint (cCDP) that also incorporates the timed
25-foot walk (T25FW) and the nine-hole peg test (9HPT) for a more sensitive measure [4] [5].

o Soluble Biomarkers: An optional sub-study in FENopta involved collecting cerebrospinal fluid
(CSF) to measure drug levels and biomarkers of neuronal injury, such as Neurofilament Light
Chain (NfL) [1] [3].

Mechanism of Action & Signaling Pathways

Fenebrutinib is an oral, reversible, and non-covalent inhibitor of Bruton’s Tyrosine Kinase (BTK). Its key
pharmacodynamic property is its ability to cross the blood-brain barrier and exert dual inhibition on both

peripheral and central nervous system (CNS) compartments of inflammation [4] [5] [7].

The following diagram illustrates the proposed mechanism of fenebrutinib in multiple sclerosis,

highlighting the dual inhibition of peripheral B cells and CNS-resident microglia.

B Cell Receptor (BCR) Fenebrutinib
Activation (Oral BTK Inhibitor)

BTK in B Cells BTK in Microglia

B Cell Activation,
Proliferation, &
Migration to CNS

Chronic Neuroinflammation &
Neurodegeneration

_______________________

| Acute Relapses I Chronic Disability Progression
(Reduced T1-Gd+ lesions) (Reduced T2 lesion burden, | NfL)
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This dual mechanism of action allows fenebrutinib to potentially address both the acute inflammatory
relapses driven by peripheral B cells and the chronic, smoldering disability progression linked to

compartmentalized inflammation within the CNS [4] [7].

Conclusion

In summary, current evidence indicates fenebrutinib positively impacts key MS pharmacodynamic
biomarkers by targeting BTK in both B-cells and microglia. This translates to clinical benefits of reduced

relapses and slowed disability progression.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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